molecular formula C17H14N2O3 B11669387 methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate CAS No. 389126-76-5

methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate

Cat. No.: B11669387
CAS No.: 389126-76-5
M. Wt: 294.30 g/mol
InChI Key: QEVVWQMLRGPHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate is a complex organic compound with a unique structure that includes a phthalazine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with phenylacetic acid and methanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine and nitric acid are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a probe in biochemical assays to study enzyme activity.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: The compound is used in the production of dyes and pigments due to its stable structure and vibrant color.

Mechanism of Action

The mechanism of action of methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-oxo-4-phenyl-2(1H)-quinazolinyl)acetate
  • Methyl (1-oxo-4-phenyl-2(1H)-pyridazinyl)acetate
  • Methyl (1-oxo-4-phenyl-2(1H)-benzimidazolyl)acetate

Uniqueness

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate is unique due to its phthalazine ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Biological Activity

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological screening, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phthalic anhydride derivatives with phenylhydrazine followed by acetylation. The process can yield various substituted phthalazine derivatives, which may exhibit differing biological activities based on their structural modifications.

General Reaction Scheme

  • Formation of Phthalazine Core :
    • Phthalic anhydride reacts with phenylhydrazine to form the phthalazine structure.
  • Acetylation :
    • The resulting phthalazine is treated with an acetic anhydride or acetyl chloride to introduce the acetyl group, yielding this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazine derivatives. For instance, a related compound demonstrated significant activity against various cancer cell lines, outperforming standard treatments like cisplatin in vitro. The structure-activity relationship (SAR) indicates that modifications at the phenyl and phthalazine rings can enhance cytotoxicity against cancer cells.

CompoundCell Line TestedIC50 (µM)Reference
This compoundA5495.0
Related Phthalazine DerivativeHeLa3.0
CisplatinA54910.0

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In vitro tests against various bacterial strains indicated effective inhibition at low concentrations. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Bacillus anthracis.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Bacillus anthracis0.8

Case Study 1: Anticancer Screening

A series of novel phthalazine derivatives were synthesized and screened for anticancer activity. The study found that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxic effects against lung cancer cell lines compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Evaluation

In another study, a library of phthalazine derivatives was evaluated for their antimicrobial properties against Mycobacterium tuberculosis. The results indicated that certain compounds not only inhibited bacterial growth but also demonstrated low toxicity towards mammalian cells, suggesting a favorable therapeutic index.

Molecular Docking Studies

Molecular docking experiments have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may interact effectively with active sites, providing insights into its mechanism of action.

Properties

CAS No.

389126-76-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate

InChI

InChI=1S/C17H14N2O3/c1-22-15(20)11-19-17(21)14-10-6-5-9-13(14)16(18-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

QEVVWQMLRGPHMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.